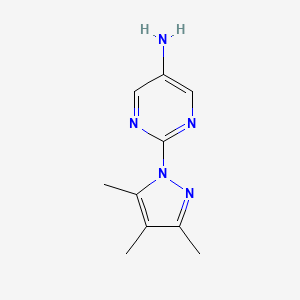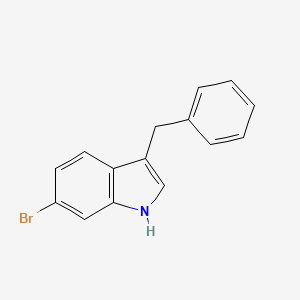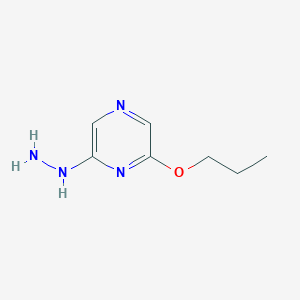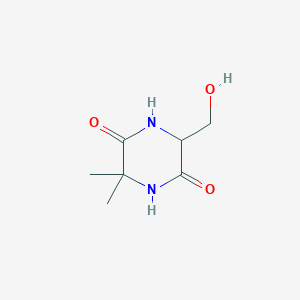
2-(3,4,5-Trimethyl-pyrazol-1-yl)-pyrimidin-5-ylamine
Overview
Description
2-(3,4,5-Trimethyl-pyrazol-1-yl)-pyrimidin-5-ylamine, also known as TMPP, is an organic compound that has been studied for its potential applications in scientific research. TMPP is a member of the pyrazol-pyrimidine family and is a white, crystalline solid with a melting point of around 140°C. It has a molecular weight of 212.25 g/mol and a molecular formula of C9H12N4. TMPP has been found to possess a variety of properties and has been studied for its potential applications in scientific research.
Scientific Research Applications
1. Synthesis and Structural Characterization
Researchers have explored the synthesis and structural characterization of various derivatives of pyrazolopyrimidine and pyrazolotriazolopyrimidine. These studies involve the synthesis of novel compounds starting from certain precursors, understanding their structural framework through different analytical techniques, and investigating their isomerization under suitable reaction conditions. This foundational work paves the way for further applications in various scientific fields (Rashad et al., 2014).
2. Pharmaceutical Research
In the pharmaceutical domain, the compounds structurally related to 2-(3,4,5-Trimethyl-pyrazol-1-yl)-pyrimidin-5-ylamine have been investigated for their potential as kinase inhibitors. Optimization of these compounds has led to improved physicochemical properties and selectivity, making them promising candidates for the treatment of diseases related to kinases, such as cancer. These compounds have shown efficacy in achieving desired pharmacological effects, highlighting their potential in drug development (Degorce et al., 2016).
3. Material Science and Textile Applications
Novel heterocyclic compounds with structures related to 2-(3,4,5-Trimethyl-pyrazol-1-yl)-pyrimidin-5-ylamine have been synthesized and applied in the field of materials science, particularly in the development of disperse dyes. These dyes, exhibiting pyrazolo[1,5-a]pyrimidine structures, show promise due to their printing performance on fabrics and antibacterial properties, indicating their multifaceted applications in textile and material industries (Khattab et al., 2017).
4. Biological and Biomedical Research
The biomedical significance of pyrazolo[1,5-a]pyrimidine derivatives is evident from their diverse biological activities. These compounds have been synthesized and evaluated for their insecticidal, antimicrobial, and antifungal potential, suggesting their broad-spectrum utility in biological control and pharmaceutical development (Deohate & Palaspagar, 2020), (Zhang et al., 2016).
properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-7(2)14-15(8(6)3)10-12-4-9(11)5-13-10/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKISRRJTFSLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)


![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)
![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)


